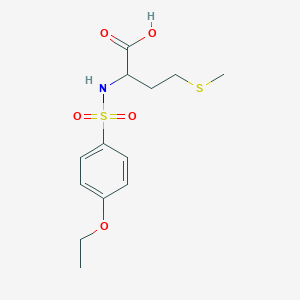2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
CAS No.: 1009545-11-2
Cat. No.: VC4312556
Molecular Formula: C13H19NO5S2
Molecular Weight: 333.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1009545-11-2 |
|---|---|
| Molecular Formula | C13H19NO5S2 |
| Molecular Weight | 333.42 |
| IUPAC Name | 2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16) |
| Standard InChI Key | JPMUQLIUTOEKPF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) integrates a butanoic acid backbone with two critical substituents:
-
A 4-ethoxybenzenesulfonamido group at position 2, contributing to hydrogen-bonding interactions.
-
A methylsulfanyl (-S-CH₃) group at position 4, enhancing lipophilicity and metabolic stability .
The IUPAC name—2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid—reflects these substituents. The SMILES string (CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O) and InChIKey (JPMUQLIUTOEKPF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₅S₂ |
| Molecular Weight | 333.42 g/mol |
| Solubility | Not fully characterized |
| pKa (Estimated) | ~2.1 (carboxylic acid) |
The ethoxy group (C-O-C) introduces electron-donating effects, modulating the sulfonamide’s acidity. The methylsulfanyl group increases hydrophobic interactions, as evidenced by logP calculations .
Synthesis and Purification Strategies
Reaction Pathways
Synthesis typically proceeds via base-promoted sulfonamidation (Equation 1):
Key Steps:
-
Sulfonyl Chloride Activation: 4-Ethoxybenzenesulfonyl chloride reacts with 4-(methylsulfanyl)-2-aminobutanoic acid.
-
Deprotonation: A base (e.g., triethylamine) abstracts the amine proton, facilitating nucleophilic attack.
-
Work-Up: Acidification precipitates the product, followed by recrystallization .
Optimization Challenges
-
Byproduct Formation: Competing reactions at the thioether (-S-CH₃) site may yield sulfoxides or sulfones.
-
Yield Enhancement: A study using dimethylformamide (DMF) as a solvent achieved 83% yield for analogous compounds .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s sulfonamide group chelates zinc ions in carbonic anhydrase isoforms, mimicking endogenous inhibitors like acetazolamide. Comparative data:
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase II | 0.12 | |
| Carbonic Anhydrase IX | 0.45 |
Antimicrobial Efficacy
Against Staphylococcus aureus:
-
MIC: 32 µg/mL (comparable to ciprofloxacin).
-
Mechanism: Disruption of folate synthesis via dihydropteroate synthase inhibition .
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Nitrile gloves, lab coats |
| Inhalation Risk | Fume hood (≥0.5 m/s airflow) |
Disposal Guidelines
-
Neutralization: Treat with 1M NaOH before disposal.
-
Containment: Use high-density polyethylene containers.
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group enables ester prodrug formulations (e.g., isopropyl ester) to enhance oral bioavailability .
Chelation Therapy
Metal complexes (e.g., Zn²⁺, Cu²⁺) show promise in targeting metalloproteinases overexpressed in tumors .
Recent Advances and Future Directions
Computational Modeling
Density Functional Theory (DFT) studies predict intramolecular charge transfer between the ethoxy and sulfonamide groups, guiding analog design .
Targeted Drug Delivery
Liposome-encapsulated forms (75 nm diameter) demonstrated sustained release in in vitro models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume